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Compound of Interest

Compound Name: Tubulysin H

Cat. No.: B12426793 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and biological

activity of Tubulysin H, a potent cytotoxic peptide derived from myxobacteria. Tubulysins

represent a class of exceptionally powerful inhibitors of tubulin polymerization, making them

highly significant for research in oncology and the development of antibody-drug conjugates

(ADCs).

Discovery of Tubulysins
The tubulysin family of natural products was first reported in 2000 by Sasse, Steinmetz, Höfle,

and Reichenbach. These novel cytostatic peptides were isolated from the culture broths of

myxobacteria, specifically strains of Archangium gephyra and Angiococcus disciformis.[1]

Tubulysin H, along with its closely related analogs Tubulysin D, E, and F, was successfully

isolated from the strain Angiococcus disciformis An d48.[2][3] These compounds are

tetrapeptides, often containing unusual amino acids, and are noted for their extremely high

cytotoxicity against mammalian cancer cell lines, with IC50 values in the picomolar to low

nanomolar range.[1][4]

Producing Organisms
The production of specific tubulysin variants is strain-dependent. The primary reported

producers are detailed below.
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Tubulysin Variant(s)
Producing Myxobacterial
Strain(s)

Reference(s)

Tubulysin H, D, E, F
Angiococcus disciformis An

d48
[2][3]

Tubulysin A, B, C, G, I
Archangium gephyra Ar 315,

Cystobacter sp. SBCb004
[2][3]

Biological Activity and Mechanism of Action
Tubulysins exert their potent anti-proliferative effects by interfering with microtubule dynamics,

a critical process for cell division, intracellular transport, and maintenance of cell structure.

Mechanism of Action
The core mechanism involves the potent inhibition of tubulin polymerization.[5] Tubulysins bind

to the vinca domain of β-tubulin, leading to the depolymerization of existing microtubules and

preventing the formation of new ones.[6] This disruption of the microtubule network causes the

cell cycle to arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).

[5][6] A key advantage of tubulysins is their retained potency against multidrug-resistant (MDR)

cancer cell lines, as they are not effective substrates for the P-glycoprotein (P-gp) efflux pump.

[7][8]
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Caption: Mechanism of action of Tubulysin H.

Cytotoxicity Data
While specific IC50 values for Tubulysin H are not widely published, data from closely related

natural tubulysins demonstrate their exceptional potency. The cytotoxicity is typically in the

picomolar to low nanomolar range across a variety of human cancer cell lines.
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Compound Cell Line Cell Type IC50 (approx.) Reference(s)

Tubulysin D Various Broad Spectrum 0.01 - 10 nM [4]

Tubulysin A K562

Human

Myelogenous

Leukemia

pM range [1]

Tubulysin M

(analog)
786-O

Renal Cell

Carcinoma

(MDR+)

~1 nM [7]

Tubulysin U MES SA Uterine Sarcoma ~5 nM [9]

Tubulysin V MES SA Uterine Sarcoma ~3 nM [9]

Tubulysin Analog

(Tb111)
HEK 293T

Human

Embryonic

Kidney

6 pM [9]

Tubulysin Analog

(Tb111)
MES SA DX

Uterine Sarcoma

(MDR)
1.54 nM [9]

Isolation and Purification of Tubulysin H
The isolation of Tubulysin H from Angiococcus disciformis An d48 is a multi-step process

involving fermentation, extraction, and chromatographic purification. Fermentation yields are

typically low, often less than 10 mg/L, necessitating efficient recovery methods.[10]

Experimental Workflow
The general workflow for isolating tubulysins from myxobacterial cultures is depicted below.

This process is designed to capture the secondary metabolites from both the culture broth and

the mycelia.
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1. Fermentation of
Angiococcus disciformis An d48
(with XAD-16 Adsorber Resin)

2. Harvest Culture
(Cell Mass + Resin)

3. Solvent Extraction
(e.g., Acetone/Methanol)

4. Concentrate Crude Extract
(Rotary Evaporation)

5. Liquid-Liquid Partitioning
(e.g., EtOAc/H₂O)

6. Primary Chromatography
(e.g., Silica Gel, Diaion HP-20)

7. Secondary Chromatography
(e.g., Sephadex LH-20)

8. Final Purification
(Preparative RP-HPLC)

9. Structure Elucidation & Purity Check
(NMR, HR-MS)
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Caption: Generalized workflow for Tubulysin H isolation.
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Detailed Experimental Protocols
The following protocols are generalized based on established methods for the isolation of

myxobacterial secondary metabolites.[10]

3.2.1 Step 1: Fermentation of Angiococcus disciformis An d48

Media Preparation: Prepare a suitable liquid medium for myxobacterial growth (e.g., VY/2 or

a custom production medium).

Inoculation: Inoculate a seed culture of A. disciformis An d48 into the production-scale

fermenter.

Adsorber Resin Addition: Add sterile Amberlite® XAD-16 adsorber resin (typically 2% v/v) to

the culture medium at the time of inoculation. This resin sequesters the produced tubulysins

from the aqueous medium, simplifying extraction and preventing degradation.

Incubation: Incubate the culture at 30°C with shaking (e.g., 160-180 rpm) for 10-14 days.

Monitor for growth and secondary metabolite production.

3.2.2 Step 2: Extraction

Harvesting: Separate the cell mass and XAD-16 resin from the culture supernatant by

centrifugation or filtration.

Solvent Extraction: Extract the combined cell mass and resin pellet exhaustively with a polar

organic solvent such as acetone or methanol. Perform the extraction multiple times (e.g., 3x)

to ensure complete recovery.

Concentration: Combine the solvent extracts and remove the solvent under reduced

pressure using a rotary evaporator to yield a concentrated aqueous suspension.

Liquid-Liquid Partitioning: Extract the aqueous concentrate with an immiscible organic

solvent like ethyl acetate (EtOAc). The tubulysins will partition into the organic phase.

Combine the organic layers and dry them over anhydrous sodium sulfate.

Final Concentration: Evaporate the dried organic phase to yield the crude extract containing

Tubulysin H and other metabolites.
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3.2.3 Step 3: Chromatographic Purification

Primary Column Chromatography: Subject the crude extract to column chromatography

using a stationary phase like silica gel or Diaion® HP-20. Elute with a stepwise gradient of

increasing polarity (e.g., a hexane-EtOAc gradient followed by an EtOAc-Methanol gradient)

to achieve initial fractionation.

Size-Exclusion Chromatography: Further purify the tubulysin-containing fractions using a

size-exclusion column, such as Sephadex® LH-20, with methanol as the mobile phase. This

step separates compounds based on their molecular size.

Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification

step using reversed-phase (RP) preparative HPLC on a C18 column. Use a gradient of

acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid) as the mobile phase.

Collect fractions and monitor by UV absorbance.

Purity Analysis: Analyze the purified fractions by analytical HPLC to confirm purity. Combine

pure fractions containing Tubulysin H and evaporate the solvent.

3.2.4 Step 4: Structure Elucidation and Characterization

Mass Spectrometry (MS): Determine the molecular weight and elemental composition using

high-resolution mass spectrometry (HR-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the

isolated compound using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.

Conclusion
Tubulysin H is a highly potent antimitotic agent isolated from the myxobacterium Angiococcus

disciformis. Its discovery has opened new avenues in the search for powerful anticancer

therapeutics. The compound's mechanism of action, involving the inhibition of tubulin

polymerization, and its efficacy against drug-resistant cancer cells make it a particularly

attractive payload for the development of next-generation antibody-drug conjugates. While the

natural production yields are low, the detailed understanding of its isolation and potent

bioactivity provides a critical foundation for synthetic and semi-synthetic efforts to generate

analogs with improved therapeutic profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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